
3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide” is a derivative of benzamide, which is an amide connected to a benzene ring. It has two methoxy groups (-OCH3) attached to the benzene ring at positions 3 and 5. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to the benzamide via a methylsulfonyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives are often synthesized through intra- and intermolecular reactions . The synthesis of similar compounds often involves the formation of the piperidine ring, followed by the addition of functional groups .Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Research on novel substituted benzamides, such as those containing piperidine structures, has shown potent antibacterial activities. A study synthesized a series of novel benzamides to evaluate their efficacy as antibacterial agents against both Gram-positive and Gram-negative bacteria. The findings suggested that certain synthesized compounds exhibited significant inhibitory activities, potentially improving therapeutic efficacy in bacterial infections (Vinaya et al., 2008).
Serotonin 4 Receptor Agonists
Compounds structurally related to benzamides, specifically those involving piperidine rings, have been investigated for their serotonin 4 (5-HT(4)) receptor agonist activity. These compounds showed promise for enhancing gastrointestinal motility, with some derivatives demonstrating improved oral bioavailability and pharmacological profiles for potential therapeutic applications in gastrointestinal disorders (Sonda et al., 2003).
Anti-Inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl derivatives, including those derived from visnagenone and khellinone, has been explored for their anti-inflammatory and analgesic properties. These compounds were tested as cyclooxygenase-1/2 (COX-1/2) inhibitors, revealing significant analgesic and anti-inflammatory activities, making them potential candidates for the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Acetylcholinesterase Inhibitors
A series of piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These studies aimed to develop new therapeutic agents for conditions like Alzheimer's disease, highlighting the potential of certain benzamide and sulfonamide derivatives in inhibiting AChE, a key enzyme associated with neurodegenerative diseases (Sugimoto et al., 1990).
Cancer Research
In the context of cancer research, derivatives related to the structure of interest have been investigated for their potential to inhibit tumor growth and metastasis. For instance, virtual screening targeting specific receptors led to the identification of compounds with promising anti-tumor properties, underscoring the relevance of structurally similar compounds in therapeutic strategies against cancer (Wang et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-22-14-8-13(9-15(10-14)23-2)16(19)17-11-12-4-6-18(7-5-12)24(3,20)21/h8-10,12H,4-7,11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIBJNYVIDQZIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

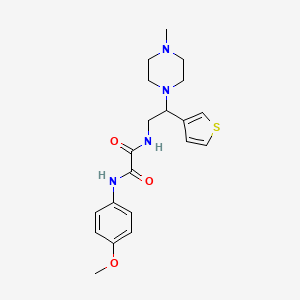

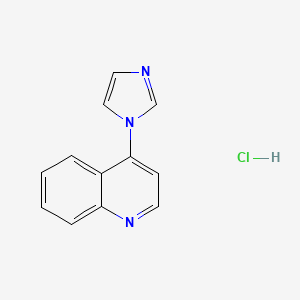
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2562572.png)
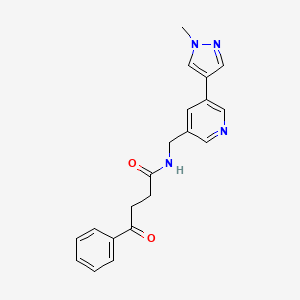
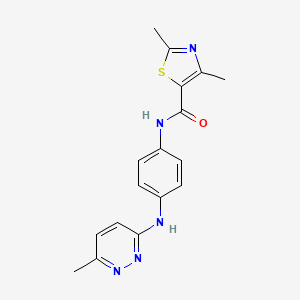
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydroquinoxaline-2-carboxamide;hydrochloride](/img/structure/B2562576.png)
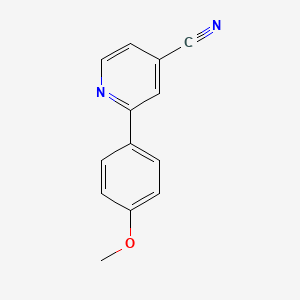
![4-(2,3,4-Trimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2562578.png)

![6-[[4-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2562583.png)


